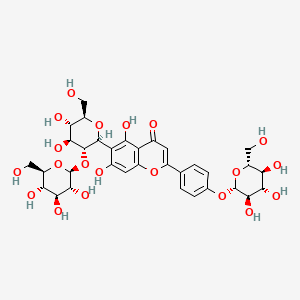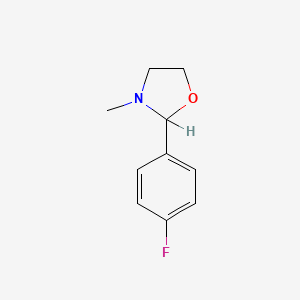
2-(p-Fluorophenyl)-3-methyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Fluorophenyl)-3-methyloxazolidine is an organic compound that features a fluorinated phenyl group attached to an oxazolidine ring. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-3-methyloxazolidine typically involves the reaction of p-fluoroaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the corresponding imine. This imine is then cyclized to form the oxazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium catalysts and hydrogenation steps can also be employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(p-Fluorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(p-Fluorophenyl)-3-methyloxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(p-Fluorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Fluorophenyl)oxazolidine
- 3-(p-Fluorophenyl)-2-methylpropionic acid
- 2-(p-Fluorophenyl)benzoxazole
Uniqueness
2-(p-Fluorophenyl)-3-methyloxazolidine is unique due to its specific structural features, including the fluorinated phenyl group and the oxazolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
67625-06-3 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H12FNO/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3 |
InChI Key |
HHTZQKCQLDEVBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


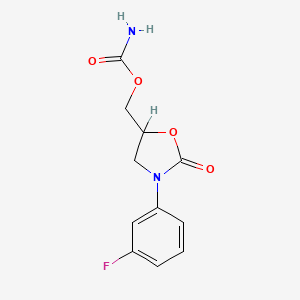
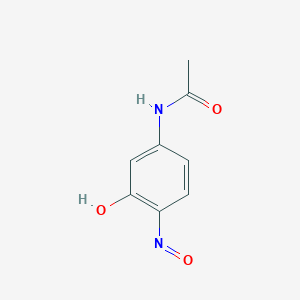
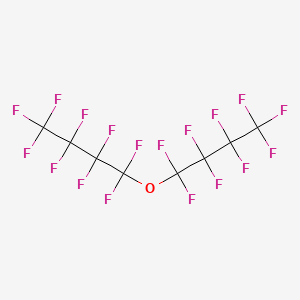
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)

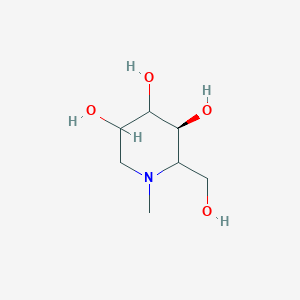
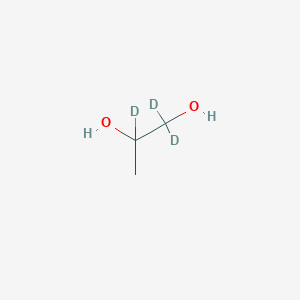
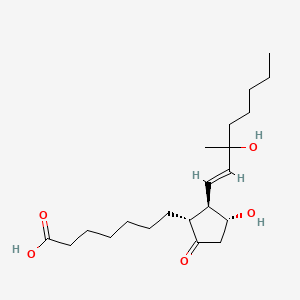
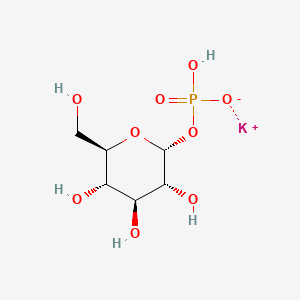
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
